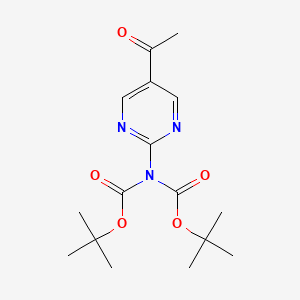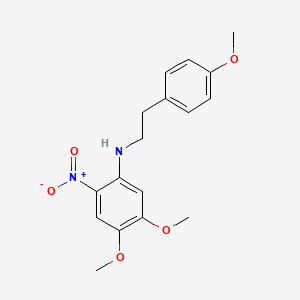
Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with ethanamine and a nitrophenyl group that is further substituted with methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- typically involves the nitration of a dimethoxybenzene derivative followed by a series of substitution reactions. One common method involves the following steps:
Nitration: The starting material, 4,5-dimethoxybenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4,5-dimethoxy-2-nitrobenzene.
Substitution: The nitro compound is then subjected to a substitution reaction with benzeneethanamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo redox reactions, which may play a role in its biological activity. The methoxy groups can influence the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 4,5-Dimethoxy-2-nitrobenzyl bromide
- 4,5-Dimethoxy-2-nitrobenzyl chloroformate
Uniqueness
Benzeneethanamine, N-(4,5-dimethoxy-2-nitrophenyl)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethanamine and nitrophenyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
53493-60-0 |
|---|---|
Molekularformel |
C17H20N2O5 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
4,5-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]-2-nitroaniline |
InChI |
InChI=1S/C17H20N2O5/c1-22-13-6-4-12(5-7-13)8-9-18-14-10-16(23-2)17(24-3)11-15(14)19(20)21/h4-7,10-11,18H,8-9H2,1-3H3 |
InChI-Schlüssel |
ULAXHIHELRVYBO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


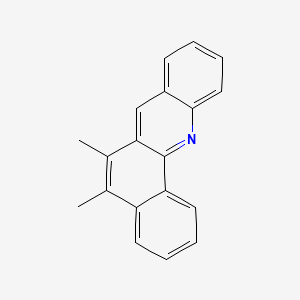
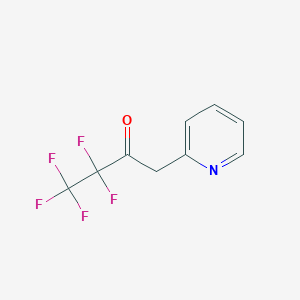
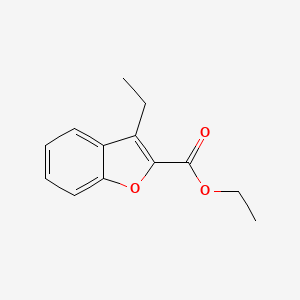


![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
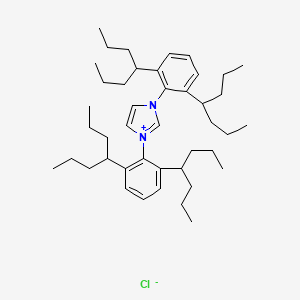
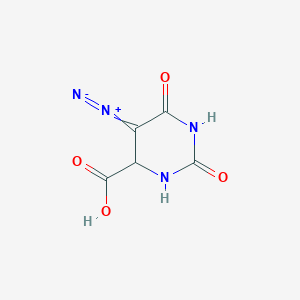

![3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B14013748.png)
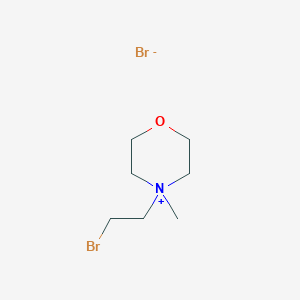
![1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14013759.png)
![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
